molecular formula C18H13N3O3S2 B2897963 N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896286-59-2

N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2897963
CAS No.: 896286-59-2
M. Wt: 383.44
InChI Key: QUWDBPUQZDMIBE-UHFFFAOYSA-N
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Description

N-(4-(4-Cyanophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic small molecule that features a thiazole core, a key structural motif found in many biologically active compounds . The 4-cyanophenyl substituent on the thiazole ring is a significant feature, as recent studies have demonstrated that incorporating this group into 2-hydrazinylthiazole derivatives confers notably enhanced anticancer potency . This suggests that this compound serves as a valuable chemical scaffold in medicinal chemistry research, particularly in the synthesis and development of novel anticancer agents. Research into analogous compounds has shown that derivatives containing the 4-cyanophenylthiazole structure can induce cancer cell death via caspase-dependent apoptosis, as demonstrated in studies using HCT-116 human colon carcinoma and MCF-7 breast cancer cell lines . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c1-26(23,24)15-4-2-3-14(9-15)17(22)21-18-20-16(11-25-18)13-7-5-12(10-19)6-8-13/h2-9,11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWDBPUQZDMIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Hantzsch Cyclization

The thiazole nucleus is typically constructed using the Hantzsch thiazole synthesis, which involves the cyclocondensation of α-haloketones with thioamides. For N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, the reaction between 2-bromo-1-(4-cyanophenyl)ethan-1-one and thiourea derivatives has been widely adopted. A study demonstrated that employing dimethylformamide (DMF) as a solvent at 80°C for 12 hours yields the 4-(4-cyanophenyl)thiazol-2-amine intermediate with 78% efficiency. Alternative protocols using microwave-assisted heating (160°C, 20 minutes) reduce reaction times by 90% while maintaining comparable yields.

Cyanophenyl Group Installation via Suzuki-Miyaura Coupling

Introducing the 4-cyanophenyl group to the thiazole ring often leverages palladium-catalyzed cross-coupling. A palladium(II) acetate/XPhos catalyst system facilitates the coupling of 4-cyanophenylboronic acid with 2-aminothiazole precursors in tetrahydrofuran (THF) and aqueous sodium carbonate. This method achieves 85% conversion, with residual palladium levels below 5 ppm after activated charcoal treatment.

Sulfonylation and Benzamide Coupling

The methylsulfonyl benzamide moiety is introduced through a two-step sequence:

  • Sulfonation : Reaction of 3-nitrobenzoyl chloride with methanesulfonic acid in dichloromethane (DCM) at 0°C produces 3-(methylsulfonyl)benzoyl chloride.
  • Amidation : Coupling the sulfonated benzoyl chloride with the thiazole-2-amine intermediate using N,N-diisopropylethylamine (DIPEA) in acetonitrile at room temperature affords the final product in 72% yield.

Optimization of Critical Reaction Parameters

Solvent Effects on Cyclization Efficiency

Comparative studies reveal solvent polarity significantly impacts thiazole formation yields:

Solvent Dielectric Constant Yield (%) Reaction Time (h)
DMF 36.7 78 12
Ethanol 24.3 62 18
Toluene 2.4 41 24

Polar aprotic solvents like DMF stabilize transition states during cyclization, enhancing reaction rates and yields.

Catalytic System Optimization for Coupling Reactions

The Pd/XPhos system demonstrates superior performance over traditional Pd(PPh₃)₄ catalysts in Suzuki couplings:

Catalyst Ligand Yield (%) Pd Residual (ppm)
Pd(OAc)₂ XPhos 85 4.2
Pd(PPh₃)₄ None 68 12.7
PdCl₂(dppf) dppf 73 8.9

XPhos ligands mitigate palladium nanoparticle formation, ensuring consistent catalytic activity.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern manufacturing processes employ continuous flow reactors to enhance scalability and safety. A patented method details:

  • Thiazole cyclization in a packed-bed reactor (residence time: 8 minutes)
  • In-line crystallization using antisolvent precipitation
  • Automated pH control during amidation (tolerance: ±0.05 pH units)

This system achieves 92% overall yield with 99.5% purity, surpassing batch reactor performance by 18%.

Green Chemistry Innovations

Recent advances emphasize sustainable practices:

  • Replacement of DCM with cyclopentyl methyl ether (CPME) in sulfonation steps
  • Catalytic recycling of palladium using magnetic nanoparticle supports
  • Photocatalytic oxidation of methylthio intermediates to sulfones using visible light

Comparative Analysis with Structural Analogs

The methylsulfonyl group confers distinct advantages over alternative sulfonyl variants:

R Group Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
Methylsulfonyl 4.2 8.7
Ethylsulfonyl 3.1 6.2
Tosyl 1.9 4.5

The compact methyl group enhances aqueous solubility while maintaining enzymatic resistance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methylsulfonyl group.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones from the methylsulfonyl group.

    Reduction: Amines from the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties, depending on its interaction with specific molecular targets.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the cyanophenyl group are likely to play crucial roles in binding to these targets, potentially inhibiting their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

Methylsulfonyl groups (target compound, 9a, 11) improve solubility and hydrogen-bonding capacity relative to methylthio (12) or dimethylsulfamoyl (5).

Molecular Weight :

  • Most analogs fall within 380–430 g/mol, aligning with Lipinski’s rule for drug-likeness.

Physicochemical Properties

  • Melting Points : While data for the target compound is absent, analogs like N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (427.3 g/mol) are solids, suggesting similar physical stability .
  • Solubility: Methylsulfonyl and cyano groups likely confer moderate aqueous solubility, contrasting with lipophilic chloro or bromo substituents .

Biological Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole ring, a cyanophenyl group, and a methylsulfonyl moiety attached to a benzamide backbone. The synthesis typically involves several key steps:

  • Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of the Cyanophenyl Group : Cyanation reactions convert phenyl precursors into cyanophenyl derivatives.
  • Attachment of the Methylsulfonyl Group : This is accomplished through amide bond formation, often using coupling reagents like EDCI or DCC in the presence of a base.

Biological Activity

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Anticancer Properties : Research indicates that it may inhibit cell proliferation in cancer cell lines, suggesting its role as an anticancer therapeutic.
  • Anti-inflammatory Effects : Preliminary studies suggest modulation of inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. It is hypothesized that the compound interacts with specific enzymes or receptors, leading to modulation of their activity. This interaction may result in downstream effects such as inhibition of cell growth or alteration of inflammatory responses.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:

Compound NameStructure FeaturesBiological Activity
N-(4-methylthiazol-2-yl)-4-methoxybenzamideSimilar thiazole ring; methoxy groupAntimicrobial, anticancer
N-(5-bromo-thiazol-2-yl)-4-chlorobenzamideBromine substitution on thiazoleAntifungal properties
N-(2-thienyl)-4-sulfamoylbenzamideThienyl instead of cyanophenylAntimicrobial activity

The distinct combination of the cyanophenyl and methylsulfonyl groups in this compound contributes to its unique chemical reactivity and biological profile.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Anticancer Studies : In vitro studies demonstrated that this compound significantly inhibited the growth of specific cancer cell lines, with IC50 values indicating potent activity.
  • Antimicrobial Testing : The compound was tested against multiple bacterial strains, showing effective inhibition at low concentrations, which supports its potential as a broad-spectrum antimicrobial agent.
  • Inflammation Modulation : Research indicated that treatment with this compound reduced markers of inflammation in cell culture models, suggesting its application in inflammatory diseases .

Q & A

Q. Characterization Methods :

  • Nuclear Magnetic Resonance (NMR) : To confirm proton environments and substituent positions (e.g., methylsulfonyl and cyanophenyl groups) .
  • Mass Spectrometry (MS) : For molecular weight validation .
  • Infrared Spectroscopy (IR) : To identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, S=O stretches at ~1150-1300 cm⁻¹) .

Basic: How do solubility and stability properties influence experimental design for this compound?

Q. Answer :

  • Solubility : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in aqueous buffers. Pre-formulation studies using co-solvents (e.g., PEG 400) or surfactants are recommended for in vitro assays .
  • Stability : Stability under physiological pH (7.4) should be assessed via HPLC over 24–72 hours. Hydrolysis of the sulfonamide or cyanophenyl groups may occur under acidic/alkaline conditions, requiring pH-controlled storage .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) across studies?

Answer :
Contradictions often arise from:

  • Structural Analogues : Minor substituent changes (e.g., methoxy vs. methylsulfonyl groups) alter binding affinity. Validate purity and stereochemistry via X-ray crystallography or chiral HPLC .
  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., EGFR mutants) impact results. Standardize protocols using reference inhibitors and replicate across multiple models .
  • Data Normalization : Use internal controls (e.g., β-actin for Western blots) and statistical methods (e.g., ANOVA with post-hoc tests) to account for variability .

Advanced: What experimental strategies identify the molecular targets and mechanisms of action for this compound?

Q. Answer :

  • Target Identification :
    • Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .
    • Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibited/enhanced enzymes .
  • Mechanistic Studies :
    • Caspase Activation Assays : Measure caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) to confirm apoptosis induction .
    • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to purified targets (e.g., Bcl-2 family proteins) .

Advanced: How can reaction conditions be optimized to improve synthesis yield and scalability?

Q. Answer :

  • Catalyst Screening : Test Pd/C or CuI for Suzuki-Miyaura coupling of aryl halides with cyanophenyl boronic acids .
  • Solvent Optimization : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency and reduce toxicity .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 minutes vs. 24 hours conventional) .

Advanced: What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced potency?

Answer :
Key SAR findings from analogues (e.g., ):

  • Cyanophenyl Group : Critical for π-π stacking with hydrophobic enzyme pockets. Substitution with electron-withdrawing groups (e.g., -NO₂) enhances potency but may reduce solubility .
  • Methylsulfonyl Moietу : Improves metabolic stability compared to methoxy groups. Replacing with pyrrolidinylsulfonyl increases CNS penetration .
  • Thiazole Core : Rigidity enhances target selectivity. Benzothiazole analogues show broader antimicrobial activity but lower cancer cell specificity .

Basic: What analytical techniques validate the compound’s stability under physiological conditions?

Q. Answer :

  • High-Performance Liquid Chromatography (HPLC) : Monitor degradation products over 24–72 hours in simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) .
  • Differential Scanning Calorimetry (DSC) : Assess thermal stability (e.g., melting point shifts indicate polymorphic changes) .

Advanced: How can computational methods complement experimental data in studying this compound?

Q. Answer :

  • Molecular Docking : Predict binding modes with targets (e.g., EGFR kinase) using AutoDock Vina or Schrödinger Suite. Validate with mutagenesis studies .
  • QSAR Modeling : Corrogate substituent electronegativity with IC₅₀ values to prioritize derivatives for synthesis .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., RMSD analysis) to identify conformational stability over 100-ns trajectories .

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